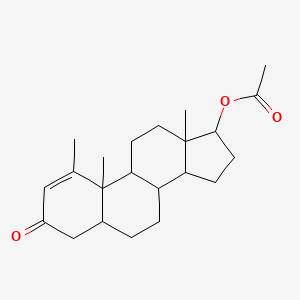

Methenolone 17-acetate

Übersicht

Beschreibung

Primobolan is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Identification of Metabolites

Metabolic Studies in Horses : Methenolone 17-acetate, a synthetic anabolic steroid, undergoes complex metabolic processes in horses. The in vitro and in vivo metabolism studies reveal multiple metabolites, highlighting the need for robust methods to control its abuse in racehorses. The study provides a framework for understanding methenolone acetate's metabolic pathway, essential for doping control in equine sports (Ho et al., 2005).

Detection in Doping Control : Advanced techniques like LC-HRMS, GC-MS, and GC-HRMS are employed to detect methenolone misuse in doping control. The study emphasizes the importance of monitoring not only the parent molecule but also its metabolites, and proposes specific sulfate metabolites as significant markers. This research enhances the doping detection arsenal, ensuring fair play in sports (Fragkaki et al., 2015).

Metabolism in Veal Calves : Methenolone acetate's metabolism in veal calves was studied, revealing its conversion into multiple metabolites. This information is crucial for monitoring its misuse as a growth promoter, showcasing the dynamics of its metabolic fate in livestock (Hoof et al., 2007).

Quantitative Analysis in Animal Source Food : A novel detection system is developed for quantifying both free and conjugated methenolone in animal source foods. This study is significant for food safety, providing a reliable tool for monitoring methenolone residues in the food chain (Zheng et al., 2020).

Structural Studies of Prodrugs : Detailed structural features of methenolone acetate and other steroids were analyzed using X-ray single crystal diffraction and other techniques. Understanding the molecular structure is crucial for pharmaceutical applications and drug design (Turza et al., 2022).

LC-MS/(MS) Confirmatory Doping Control Analysis : The study presents the application of Girard Reagent T derivatization for the detection of phase II methenolone metabolites, enhancing the detection and identification time windows for doping control. This research is pivotal for developing more sensitive and comprehensive doping control methods (Angelis et al., 2023).

Analytical Characterization and Environmental Impact

Analytical Characterization in Food Supplements : A novel RP-HPLC method was developed for the analytical characterization of methenolone acetate in food supplements. This contributes to the safety and regulation of nutritional supplements, ensuring consumer protection (Tzankova et al., 2022).

Screening in Horse Urine : An HPLC-MS-MS method was introduced for detecting anabolic steroids poorly covered by GC-MS. This technique is significant for controlling the abuse of steroids in horse racing, contributing to fair competition (Yu et al., 2005).

Doping Control Using Hair Analysis : A sensitive method for the quantitative determination of methenolone in human hair was developed, showcasing a new avenue for long-term doping control and compliance monitoring (Kintz et al., 2002).

Eigenschaften

IUPAC Name |

(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metenolone acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)